molecular formula C9H8BrNOS B15058036 2-(2-Bromoethyl)-5-(thiophen-2-yl)oxazole

2-(2-Bromoethyl)-5-(thiophen-2-yl)oxazole

Cat. No.: B15058036
M. Wt: 258.14 g/mol
InChI Key: WYKLBYZVGSOQSR-UHFFFAOYSA-N
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Description

Significance of Oxazole (B20620) Derivatives in Contemporary Organic Chemistry Research

The oxazole nucleus is a key structural motif found in a multitude of biologically active compounds and is considered a valuable scaffold in medicinal chemistry. tandfonline.comijpsonline.com Oxazole derivatives are known to interact with a wide range of enzymes and receptors within biological systems, facilitated by various non-covalent interactions. tandfonline.comnih.gov This has led to the development of numerous oxazole-containing drug candidates and approved medications for treating a variety of diseases. nih.gov Their applications span antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer agents. nih.govmdpi.com

The versatility of the oxazole ring also makes it a valuable building block in the synthesis of more complex molecules. mdpi.com Researchers have developed various synthetic methodologies, such as the van Leusen oxazole synthesis, to create diverse oxazole derivatives. nih.gov This adaptability allows for the fine-tuning of molecular properties to achieve desired biological activities or material characteristics. ijpsonline.comresearchgate.net

Role of Thiophene (B33073) Moieties in Advanced Chemical Synthesis

Thiophene, a sulfur-containing aromatic heterocycle, is another cornerstone of modern organic and medicinal chemistry. nih.govrsc.org Its derivatives are integral to a wide array of pharmaceuticals and agrochemicals. rsc.org The thiophene ring is often considered a bioisostere of the benzene (B151609) ring, meaning it can frequently replace a benzene ring in a biologically active molecule without a loss of activity. wikipedia.org This has been successfully applied in the development of drugs such as the non-steroidal anti-inflammatory drug (NSAID) lornoxicam. wikipedia.org

Beyond pharmaceuticals, thiophene-based compounds are crucial in materials science, finding applications as organic semiconductors, in organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). nih.govresearchgate.net The sulfur atom in the thiophene ring imparts unique electronic properties and can participate in drug-receptor interactions. nih.gov The synthesis of thiophene derivatives is a well-established area, with numerous methods available, including metal-mediated and metal-free approaches. nih.gov

Structural Interplay and Research Relevance of Oxazole-Thiophene Hybrid Systems

The combination of oxazole and thiophene rings within a single molecular framework creates a hybrid system with the potential for unique and enhanced properties, drawing from the characteristics of both heterocyclic parents. These hybrid molecules are of significant interest in medicinal chemistry and materials science.

In the context of materials science, the fusion of electron-rich thiophene with the electron-accepting properties that can be engineered into oxazole derivatives offers a strategy for creating novel organic materials with tailored electronic and photophysical properties. These hybrid systems are explored for their potential use in various electronic and optoelectronic devices. The synthesis of molecules containing both thiophene and oxazole rings has been an active area of research, with various synthetic strategies being developed to access these complex structures. nih.gov

The compound at the heart of this article, 2-(2-Bromoethyl)-5-(thiophen-2-yl)oxazole, exemplifies such a hybrid system. The presence of the reactive bromoethyl group at the 2-position of the oxazole ring provides a handle for further chemical modification, allowing for the synthesis of a wide range of derivatives. The thiophen-2-yl substituent at the 5-position of the oxazole ring is a common feature in many biologically active oxazole-thiophene hybrids. Understanding the interplay between these structural components is crucial for unlocking the full potential of this and related compounds in various scientific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8BrNOS

Molecular Weight

258.14 g/mol

IUPAC Name

2-(2-bromoethyl)-5-thiophen-2-yl-1,3-oxazole

InChI

InChI=1S/C9H8BrNOS/c10-4-3-9-11-6-7(12-9)8-2-1-5-13-8/h1-2,5-6H,3-4H2

InChI Key

WYKLBYZVGSOQSR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CN=C(O2)CCBr

Origin of Product

United States

Strategic Synthetic Methodologies for 2 2 Bromoethyl 5 Thiophen 2 Yl Oxazole and Analogues

Established Oxazole (B20620) Ring Formation Approaches

The construction of the oxazole core is the foundational step in the synthesis of 2,5-disubstituted oxazoles. Several classical and modern methods are available, each with distinct advantages regarding substrate scope, regioselectivity, and reaction conditions.

Van Leusen Oxazole Synthesis and Its Adaptations for 5-Substituted Oxazoles

The Van Leusen oxazole synthesis, first reported in 1972, is a powerful method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). ijpsonline.comijpsonline.com The reaction proceeds via a [3+2] cycloaddition under basic conditions. nih.gov The TosMIC reagent provides a three-atom synthon (C2-N1), which reacts with the aldehyde. The mechanism involves the deprotonation of TosMIC, nucleophilic attack on the aldehyde carbonyl, and subsequent cyclization to form an oxazoline (B21484) intermediate. Elimination of the tosyl group under the basic conditions yields the aromatic oxazole ring. nih.gov

This method is particularly well-suited for synthesizing 5-(thiophen-2-yl)oxazole derivatives, as it directly utilizes an aldehyde precursor. By employing thiophene-2-carboxaldehyde as the starting material, the thiophene (B33073) moiety can be incorporated at the C5 position of the oxazole ring in a single, efficient step. nih.govmdpi.com The reaction has been shown to be compatible with a wide range of heteroaromatic aldehydes. nih.gov

Table 1: Examples of Van Leusen Synthesis for 5-Substituted Oxazoles

Aldehyde SubstrateBase/SolventYield (%)Reference
Thiophene-2-carboxaldehydeK₂CO₃ / MethanolGood nih.gov
Furan-2-carboxaldehydeK₂CO₃ / MethanolGood nih.gov
2-Chloroquinoline-3-carbaldehydeK₂CO₃ / Methanol83 mdpi.com
Various Aromatic AldehydesEt₃N / β-cyclodextrin / WaterExcellent nih.gov

Fischer Oxazole Synthesis for 2,5-Disubstituted Oxazoles

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis is a classic method for preparing 2,5-disubstituted oxazoles. ijpsonline.comwikipedia.org The reaction involves the condensation of an equimolar mixture of a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid. ijpsonline.comwikipedia.org This dehydration reaction typically occurs under mild conditions in a solvent like dry ether. wikipedia.org

For the synthesis of a target like 2-(2-Bromoethyl)-5-(thiophen-2-yl)oxazole, one could envision using a cyanohydrin derived from thiophene-2-carboxaldehyde and an aldehyde containing the bromoethyl precursor, or vice-versa. The reaction is particularly effective for aromatic substrates, making it a viable, albeit classical, route for diaryloxazoles and their heterocyclic analogues. wikipedia.org

Bredereck Reaction for 2,4-Disubstituted Oxazoles

The Bredereck reaction provides a route to 2,4-disubstituted oxazoles through the reaction of α-haloketones with amides (often formamide (B127407) to leave the C2 position unsubstituted initially). ijpsonline.comijpsonline.com While the target compound is a 2,5-disubstituted oxazole, understanding this methodology is important within the broader context of oxazole synthesis. The reaction is an efficient and economical process. ijpsonline.com An adaptation of this method uses α-hydroxyketones as starting materials. ijpsonline.com

Gold-Catalyzed Intermolecular Alkyne Oxidation for 2,5-Disubstituted Oxazoles via [2+2+1] Annulation

Modern synthetic chemistry has introduced powerful catalytic methods for oxazole synthesis. One notable example is the gold-catalyzed intermolecular oxidation of terminal alkynes. nih.govacs.org This reaction proceeds via a [2+2+1] annulation of a terminal alkyne, a nitrile, and an oxygen atom from an oxidant (such as an N-oxide). acs.orgorganic-chemistry.org The nitrile often serves as both a reactant and the solvent. nih.gov

This methodology offers several advantages, including exceptionally mild reaction conditions, broad substrate scope, and excellent functional group tolerance. nih.govacs.org It avoids the use of hazardous reagents like α-diazoketones. organic-chemistry.org To construct the target molecule, a terminal alkyne bearing the thiophene moiety could be reacted with a nitrile precursor of the bromoethyl group (e.g., 3-bromopropionitrile).

Table 2: Substrate Scope in Gold-Catalyzed Oxazole Synthesis

Alkyne Substrate (R¹)Nitrile Substrate (R²)Catalyst/OxidantYield (%)Reference
PhenylacetyleneAcetonitrileAu(PPh₃)NTf₂ / 8-Methylquinoline N-oxide93 organic-chemistry.org
1-OctyneBenzonitrileAu(PPh₃)NTf₂ / 8-Methylquinoline N-oxide85 organic-chemistry.org
4-Ethynyl-1,1'-biphenylAcetonitrileAu(PPh₃)NTf₂ / 8-Methylquinoline N-oxide91 organic-chemistry.org
CyclopropylacetyleneBenzonitrileAu(PPh₃)NTf₂ / 8-Methylquinoline N-oxide81 organic-chemistry.org

Cycloisomerization Reactions of Propargylic Amides for Polysubstituted Oxazoles

The cycloisomerization of propargylic amides is a versatile and widely used strategy for constructing polysubstituted oxazoles. ijpsonline.com This transformation can be catalyzed by a variety of transition metals (including gold, copper, and silver), as well as Brønsted or Lewis acids. nih.govrsc.org The reaction proceeds under mild conditions and demonstrates high efficiency. ijpsonline.com

The general approach involves the intramolecular cyclization of an N-propargyl amide. The substitution pattern of the final oxazole is determined by the substituents on the propargylic amide starting material. To apply this to the synthesis of this compound, one would start with an N-propargyl amide derived from 3-bromopropanoic acid, with the propargyl group substituted with a thiophene moiety. Gold catalysis has been shown to be particularly effective for this process. nih.govrsc.org

Installation of Thiophene and Bromoethyl Moieties

Beyond the core ring formation, the successful synthesis of this compound hinges on the effective introduction of the two key substituents at the C2 and C5 positions.

Installation of the 5-(Thiophen-2-yl) Moiety: The most direct method for installing the thiophene ring at the C5 position is to incorporate it into one of the primary starting materials.

Van Leusen Synthesis: As mentioned, using thiophene-2-carboxaldehyde as the aldehyde component directly yields the 5-(thiophen-2-yl)oxazole scaffold. nih.gov

Robinson-Gabriel Synthesis: This method can utilize an α-acylamino ketone where the acyl group or the ketone fragment contains the thiophene ring. pharmaguideline.comwikipedia.org

Post-synthetic Modification: An alternative strategy involves the synthesis of a 5-halo-oxazole (e.g., 5-bromo-oxazole) followed by a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, with a suitable thiophene-based organometallic reagent (e.g., thiophene-2-boronic acid). Direct C-H arylation of an oxazole at the C5 position with a thiophene derivative is also a potential, though more advanced, route. beilstein-journals.orgacs.org

Installation of the 2-(2-Bromoethyl) Moiety: Introducing the 2-(2-bromoethyl) side chain can be achieved through several pathways:

From Precursors: In syntheses like the Fischer or gold-catalyzed methods, a precursor containing the required carbon chain can be used. For instance, 3-bromopropionitrile (B1265702) could be used in the gold-catalyzed reaction organic-chemistry.org, or an amide derived from 3-bromopropanoic acid could be used in other cyclization strategies.

Functional Group Interconversion: A common and often more practical approach is to install a more stable precursor group at the C2 position, which is later converted to the bromoethyl group. For example, a 2-(2-hydroxyethyl)oxazole could be synthesized and subsequently subjected to bromination using standard reagents like phosphorus tribromide (PBr₃) or triphenylphosphine/carbon tetrabromide (PPh₃/CBr₄).

Ring Formation with Bromo-reagents: A synthesis of 2-(bromomethyl)oxazoles has been reported via the reaction of azirines with bromoacetyl bromide. beilstein-journals.orgnih.gov A similar logic could be applied using a reagent like 3-bromopropionyl chloride in a suitable cyclization reaction to directly form the 2-(2-bromoethyl)oxazole ring.

Palladium-Catalyzed Cross-Coupling Reactions for Thiophen-2-yl Linkages (e.g., Suzuki-Miyaura Coupling)

The creation of the carbon-carbon bond between the thiophene and oxazole rings is a critical step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions are powerful tools for this transformation, with the Suzuki-Miyaura coupling being a prominent example. This reaction typically involves the coupling of a thiophene-containing boronic acid or its derivative with a halogenated oxazole.

The Suzuki-Miyaura reaction is renowned for its mild reaction conditions and tolerance of a wide variety of functional groups. For the synthesis of thiophene-oxazole systems, this would involve reacting a 2-thienylboronic acid with a 5-bromooxazole (B1343016) derivative. The catalytic cycle, driven by a palladium(0) complex, facilitates the formation of the desired C-C bond. The efficiency of these couplings can be influenced by the choice of palladium catalyst, ligands, base, and solvent system. For instance, the use of palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand like SPhos has been shown to be effective in similar cross-coupling reactions involving thiophenes.

Table 1: Key Components in Suzuki-Miyaura Coupling for Thiophene-Oxazole Linkage

ComponentRoleExample
Palladium Catalyst Facilitates the catalytic cyclePalladium(II) acetate, Pd(PPh₃)₄
Ligand Stabilizes the palladium center and influences reactivitySPhos, Tri(2-furyl)phosphine
Boronic Acid/Ester Organoboron coupling partner2-Thienylboronic acid
Halide/Triflate Electrophilic coupling partner5-Bromooxazole derivative
Base Promotes transmetalationPotassium carbonate, Cesium carbonate

Researchers have developed iterative two-step strategies for creating linked poly-oxazoles using the Suzuki-Miyaura cross-coupling, demonstrating the robustness of this method for constructing complex heterocyclic systems.

Introduction of Bromoethyl Functionality via Specific Alkylation or Halogenation Techniques

The introduction of the 2-bromoethyl group at the C2 position of the oxazole ring is another pivotal synthetic step. This can be achieved through various alkylation or halogenation strategies. One common approach is the direct C-H alkylation of a pre-formed oxazole. Transition-metal catalysis, particularly with palladium, has been employed for the direct alkylation of oxazoles with alkyl halides. This method offers a direct route to the desired product, though it may require careful optimization to control regioselectivity.

Alternatively, a precursor alcohol, 2-(2-hydroxyethyl)-5-(thiophen-2-yl)oxazole, can be synthesized and subsequently converted to the bromide. Standard halogenating agents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) are effective for this transformation.

Another strategy involves the functionalization of a pre-existing alkyl group. For example, a 2-ethyl-5-(thiophen-2-yl)oxazole could undergo radical bromination, although this method may lack selectivity. A more controlled approach would be the synthesis of a 2-vinyl-substituted oxazole followed by hydrobromination.

Two-Step Construction Methods for Thiophene-Oxazole Dyads (e.g., Ring Expansion of Aziridines)

An elegant and efficient method for constructing the thiophene-oxazole core involves a two-step sequence starting from (acyl)alkenyl thiophenes. This approach utilizes the ring expansion of an intermediate aziridine (B145994).

The general process is as follows:

Aziridination: The double bond of an (acyl)alkenyl thiophene is converted into an aziridine ring. This step often does not require the isolation of the aziridine intermediate.

Ring Expansion: The aziridine ring undergoes a thermal ring cleavage of the C-C bond, forming an azomethine ylide. This intermediate then undergoes an electrocyclization reaction to form the oxazole ring.

This methodology is advantageous due to its broad substrate scope, accommodating various thiophene derivatives, and its operational simplicity.

Cyclization Reactions Leading to Bromomethyl Oxazoles

An alternative strategy involves constructing the oxazole ring with a bromomethyl group already in place at the C2 position. This 2-(bromomethyl)oxazole can then serve as a versatile intermediate for further functionalization, such as chain extension to the bromoethyl group.

One effective method for the synthesis of 2-(bromomethyl)oxazoles involves the reaction of azirines with bromoacetyl bromide. This reaction proceeds via the ring expansion of the azirine intermediate upon reaction with the acyl bromide. This protocol has been successfully adapted to continuous-flow processes, allowing for efficient and rapid synthesis.

Classical oxazole syntheses, such as the Bredereck reaction, which involves reacting α-haloketones with amides, can also be adapted for this purpose.

Advanced Synthetic Techniques and Sustainable Approaches

To enhance the efficiency, yield, and environmental friendliness of the synthesis of oxazole derivatives, researchers have increasingly turned to advanced techniques such as microwave-assisted synthesis and ultrasound promotion.

Microwave-Assisted Synthesis of Oxazole Derivatives

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. The synthesis of oxazole derivatives is particularly amenable to this technique.

For instance, the reaction of substituted aryl aldehydes with p-toluenesulfonylmethyl isocyanide (TosMIC) to form 5-substituted oxazoles can be significantly accelerated under microwave irradiation. In one study, irradiating the reaction mixture at 65°C and 350 W for just 8 minutes resulted in a 96% yield of the desired oxazole. Microwave-assisted Suzuki-Miyaura cross-coupling reactions have also been reported, providing a rapid and efficient method for linking aryl groups to heterocyclic rings.

Table 2: Comparison of Conventional vs. Microwave-Assisted Oxazole Synthesis

ParameterConventional HeatingMicrowave Irradiation
Reaction Time Hours to daysMinutes
Yield Moderate to goodOften higher
Purity May require extensive purificationGenerally higher
Energy Efficiency LowerHigher

Ultrasound-Promoted Chemical Transformations in Heterocycle Synthesis

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of ultrasonic waves to induce acoustic cavitation, creating localized hot spots with high temperatures and pressures. This can lead to enhanced reaction rates and yields in the synthesis of heterocyclic compounds, including oxazoles.

The benefits of using ultrasound in organic synthesis include:

Reduced reaction times: Similar to microwave assistance, ultrasound can significantly shorten reaction durations.

Improved yields and purity: Sonication can lead to more efficient reactions with fewer side products.

Milder reaction conditions: Ultrasound can often promote reactions at lower temperatures than conventional methods.

Ultrasound has been successfully applied to the synthesis of various oxazole derivatives, offering a green and efficient alternative to traditional synthetic protocols. The combination of ultrasound with other green chemistry principles, such as the use of deep eutectic solvents, further enhances the sustainability of these synthetic methods.

Application of Ionic Liquids in Oxazole Synthesis

Ionic liquids (ILs) have emerged as a significant class of green solvents in organic synthesis due to their unique properties, including low volatility, high thermal stability, and recyclability. tandfonline.com In oxazole synthesis, ILs can function as both the reaction medium and a promoter, often enhancing reaction rates and simplifying product work-up. ijpsonline.com

One prominent application is in the van Leusen oxazole synthesis. nih.gov A one-pot method for generating 4,5-disubstituted oxazoles utilizes tosylmethyl isocyanide (TosMIC), various aldehydes, and aliphatic halides in an ionic liquid such as 1-butyl-3-methylimidazolium bromide ([bmim]Br). ijpsonline.comnih.gov This approach generally produces high yields and demonstrates a broad substrate scope. A key advantage is the ability to reuse the ionic liquid multiple times without a significant loss in product yield, making the process more sustainable. ijpsonline.com For instance, the ionic liquid [bmim]Br has been successfully reused up to six times in the synthesis of certain oxazoles without compromising the yield. ijpsonline.com

Furthermore, task-specific ionic liquids have been designed to facilitate particular reactions. Piperidine-Appended Imidazolium (B1220033) ([PAIM][NTf2]) has been employed as a base in conjunction with imidazolium ILs as solvents for van Leusen reactions followed by Suzuki, Heck, and Sonogashira coupling reactions to create complex C5-substituted oxazoles. nih.gov Long-chain acidic ionic liquids have also proven effective in the metal-free synthesis of benzoxazole (B165842) derivatives through the intermolecular cyclization of 2-aminophenol (B121084) with 2,4-pentanedione. ijpsonline.com

Table 1: Examples of Oxazole Synthesis Utilizing Ionic Liquids

Reaction Type Ionic Liquid Reactants Key Features Yield
Van Leusen Synthesis [bmim]Br TosMIC, Aldehydes, Aliphatic Halides One-pot synthesis, Reusable IL (up to 6 times) High
Van Leusen/Suzuki Coupling [PAIM][NTf2] Oxazole intermediates, Boronic acids Task-specific IL as base Good

Continuous Flow Synthesis of Oxazole Compounds

Continuous flow chemistry offers a powerful platform for the synthesis of oxazoles, enabling rapid, automated, and scalable production of these important heterocyles. durham.ac.ukacs.org This methodology shifts from traditional batch processing to a continuous stream of reactants passing through a reactor, which allows for precise control over reaction parameters such as temperature, pressure, and reaction time. The result is often higher purity, improved yields, and enhanced safety. durham.ac.uk

A multipurpose mesofluidic flow reactor has been developed for the automated synthesis of 4,5-disubstituted oxazoles. durham.ac.uk This system incorporates on-chip mixing and columns containing solid-supported reagents, which streamlines the synthesis and purification process. Using this automated platform, a diverse library of 25 different oxazoles was prepared in yields ranging from 83% to 99%. durham.ac.uk The system's modularity allows for easy scaling; preparations from 100 mg up to 10 g have been demonstrated. durham.ac.uk

In a typical setup for synthesizing 4,5-disubstituted oxazoles, solutions of reagents are pumped through heated columns packed with solid-supported bases like PS-BEMP. For certain substrates, heating the column to temperatures around 85 °C was found to be optimal for achieving high yields (>89%) and purities (>98%). durham.ac.uk This technology represents a significant advancement, providing an excellent platform for synthesis intensification and the on-demand preparation of chemical compounds. durham.ac.uk The integration of solid-supported reagents not only facilitates the reaction but also simplifies the purification, as byproducts and excess reagents are captured, yielding a clean product stream.

Table 2: Continuous Flow Synthesis of 4,5-Disubstituted Oxazoles

Scale of Preparation Flow Rate Temperature Reagents Yield Range Purity
Small Scale (~100 mg) Optimized per reaction 85 °C Aldehydes, TosMIC, Halides, PS-BEMP 83-99% >98%

Metal-Free Synthetic Routes for Isoxazole and Analogous Heterocycles

While many synthetic methods for heterocycles like isoxazoles and oxazoles rely on metal catalysts (e.g., Cu(I) or Ru(II)), there is a growing emphasis on developing metal-free alternatives. rsc.orgrsc.org This shift is driven by the disadvantages associated with metal catalysts, which include high cost, toxicity, potential for product contamination, and the generation of chemical waste. rsc.orgrsc.org

A primary metal-free strategy for synthesizing isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene. rsc.org The crucial nitrile oxide intermediate can be generated in situ from aldoximes using a variety of non-metallic oxidizing agents, such as sodium hypochlorite (B82951) or N-chlorosuccinimide. rsc.org For example, 3,5-disubstituted isoxazoles have been prepared by reacting an oxime with an alkyne in the presence of sodium hypochlorite and triethylamine. rsc.org

Microwave-assisted synthesis has also been employed as a metal-free route. In one pathway, aryl aldehydes are converted to their corresponding oximes, which are then treated with TsN(Cl)Na·3H₂O to generate the nitrile oxide intermediate for subsequent cycloaddition. rsc.org Another approach involves the use of the organic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to promote the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, a method that notably proceeds efficiently even with substrates containing unprotected phenolic hydroxyl groups. nih.govresearchgate.net

For oxazoles, metal-free annulation reactions have been developed that utilize an oxygen source like iodo(phenyl) oxidane (PhIO) in the presence of a strong acid like trifluoromethanesulfonic acid (TfOH) to assemble 2,4-disubstituted and 2,4,5-trisubstituted oxazoles from alkynes and nitriles. organic-chemistry.org Furthermore, λ3-iodane-mediated oxidative cycloisomerization of N-propargyl amides provides another effective metal-free pathway to construct the oxazole nucleus. scispace.com

Table 3: Selected Metal-Free Routes to Isoxazoles and Oxazoles

Heterocycle Method Key Reagents/Conditions Starting Materials
Isoxazole 1,3-Dipolar Cycloaddition Sodium Hypochlorite, Triethylamine Oxime, Alkyne
Isoxazole Microwave-Assisted Synthesis TsN(Cl)Na·3H₂O Oxime, Alkyne
Isoxazole DBU-Promoted Cycloaddition 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) Aldoxime, Alkyne
Oxazole Metal-Free Annulation PhIO, TfOH Alkyne, Nitrile

Mechanistic Investigations and Reaction Pathways of 2 2 Bromoethyl 5 Thiophen 2 Yl Oxazole

Electrophilic and Nucleophilic Reactivity of the Oxazole (B20620) Ring System

The oxazole ring is an aromatic heterocycle characterized by a π-electron system delocalized over five atoms, including two heteroatoms. This structure confers a degree of aromatic stability, yet the presence of the electronegative oxygen and nitrogen atoms renders the ring electron-deficient compared to benzene (B151609). This electronic nature dictates its reactivity towards both electrophiles and nucleophiles.

Electrophilic Attack: Generally, oxazoles exhibit low reactivity towards electrophilic aromatic substitution due to the deactivating effect of the heteroatoms. When such reactions do occur, they typically favor the C4 position, which is the most electron-rich carbon in the ring. The presence of the electron-donating thiophene (B33073) group at the C5 position would be expected to further activate the C4 position towards electrophiles. Conversely, the electron-withdrawing 2-(2-bromoethyl) group at C2 deactivates the ring. Palladium-catalyzed coupling reactions have been utilized to functionalize the oxazole core, indicating that metal-mediated processes are effective for its elaboration. researchgate.net

Nucleophilic Attack: The C2 position of the oxazole ring is the most electron-deficient and, therefore, the primary site for nucleophilic attack. This reactivity is enhanced by the presence of the adjacent oxygen and nitrogen atoms. While the ring itself is relatively resistant to nucleophiles, quaternization of the ring nitrogen would significantly increase the electrophilicity of the C2 carbon, making it susceptible to attack and potential ring-opening.

Transformations Involving the Bromoethyl Side Chain

The 2-(2-bromoethyl) substituent is a highly reactive functional group, serving as a versatile handle for molecular modification. Its primary reaction pathways involve nucleophilic substitution and elimination.

The primary alkyl bromide structure of the side chain strongly favors nucleophilic substitution via an SN2 mechanism. This pathway involves a backside attack by a nucleophile, leading to the displacement of the bromide ion and an inversion of stereochemistry if the carbon were chiral. A wide variety of nucleophiles can be employed to generate new derivatives.

The reaction may be accelerated by anchimeric assistance, where a neighboring group participates in the displacement of the leaving group. nih.gov In this molecule, the nitrogen atom of the oxazole ring could potentially act as an intramolecular nucleophile, forming a transient bicyclic aziridinium-like intermediate, which is then opened by an external nucleophile.

While the SN1 mechanism is less probable due to the instability of a primary carbocation, it could be a minor pathway under specific solvolysis conditions with polar, protic solvents.

Table 1: Examples of SN2 Reactions on the Bromoethyl Side Chain

NucleophileReagent ExampleResulting Functional GroupProduct Name
AzideSodium Azide (NaN3)-CH2CH2N32-(2-Azidoethyl)-5-(thiophen-2-yl)oxazole
CyanidePotassium Cyanide (KCN)-CH2CH2CN3-(5-(Thiophen-2-yl)oxazol-2-yl)propanenitrile
HydroxideSodium Hydroxide (NaOH)-CH2CH2OH2-(5-(Thiophen-2-yl)oxazol-2-yl)ethanol
AmineAmmonia (NH3)-CH2CH2NH22-(5-(Thiophen-2-yl)oxazol-2-yl)ethanamine
ThiolateSodium Thiophenoxide (NaSPh)-CH2CH2SPh2-(2-(Phenylthio)ethyl)-5-(thiophen-2-yl)oxazole

In the presence of a strong, non-nucleophilic base, the bromoethyl group can undergo an E2 elimination reaction. This process involves the abstraction of a proton from the carbon adjacent to the bromide-bearing carbon, with the simultaneous expulsion of the bromide ion, to form a double bond. The expected product of this reaction is 2-vinyl-5-(thiophen-2-yl)oxazole, a valuable monomer for polymerization or a precursor for further addition reactions.

Table 2: Conditions for Elimination Reaction

BaseSolventProduct
Potassium tert-butoxide (t-BuOK)Tetrahydrofuran (THF)2-Vinyl-5-(thiophen-2-yl)oxazole
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Acetonitrile2-Vinyl-5-(thiophen-2-yl)oxazole

Chemical Transformations of the Thiophene Moiety

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic substitution, with a reactivity significantly greater than that of benzene. wikipedia.org The substitution typically occurs at the C2 or C5 positions. Since the thiophene in the target molecule is already substituted at C2, the C5 position is the most likely site for further functionalization.

Key transformations include:

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) in a suitable solvent would likely lead to selective bromination at the C5 position of the thiophene ring.

Acylation: Friedel-Crafts acylation, using an acyl chloride and a Lewis acid catalyst (e.g., AlCl3), would introduce an acyl group, again predicted to be at the C5 position. wikipedia.org

Metalation: Treatment with a strong base, such as n-butyllithium (n-BuLi), can deprotonate the C5 position, forming a thienyllithium species. rroij.com This organometallic intermediate is a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO2) to install new carbon-carbon bonds.

Cross-Coupling Reactions: If the thiophene ring were first halogenated (e.g., at C5), it could participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction with boronic acids, to form biaryl linkages. researchgate.net

Ring-Opening and Recyclization Reactions of Oxazoles

While aromatic, the oxazole ring can undergo ring-opening under certain conditions. The C2-O1 bond is often the most labile, particularly following a nucleophilic attack at the C2 position. For instance, reaction with strong nucleophiles like hydrazine (B178648) or hydroxylamine (B1172632) could potentially cleave the ring. The resulting acyclic intermediate may then be stable or undergo subsequent recyclization to form a new heterocyclic system (e.g., a triazole or an isoxazole). A general approach for synthesizing thiophenyl-substituted oxazoles involves the ring expansion of an intermediate aziridine (B145994), suggesting that ring interconversions are a plausible pathway in this chemical space. nih.gov

Cycloaddition Reactions of the Oxazole Nucleus

Oxazoles can participate in cycloaddition reactions, most notably as dienes in the Diels-Alder reaction. rsc.org In a [4+2] cycloaddition, the oxazole reacts with an electron-deficient dienophile across the C4 and C5 positions. The initial cycloadduct is typically unstable and undergoes a retro-Diels-Alder reaction or rearrangement, often expelling a stable molecule like a nitrile from the original C2-N3 fragment of the oxazole. This can lead to the formation of other heterocyclic or aromatic systems, such as furans. The electron-rich thiophene substituent at C5 would be expected to influence the regioselectivity and rate of such cycloaddition reactions.

Computational and Theoretical Frameworks for Elucidating the Electronic Structure and Reactivity of 2 2 Bromoethyl 5 Thiophen 2 Yl Oxazole

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of molecules. scienceopen.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like 2-(2-Bromoethyl)-5-(thiophen-2-yl)oxazole.

DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set like 6-31G(d,p), can be used to determine the optimized molecular geometry of the compound. nih.gov These calculations predict key structural parameters, including bond lengths, bond angles, and dihedral angles. For this compound, it is anticipated that the thiophene (B33073) and oxazole (B20620) rings are nearly coplanar to maximize π-conjugation, although some torsion is expected due to steric hindrance between the rings. The bromoethyl side chain will exhibit conformational flexibility.

Beyond geometry, DFT is instrumental in elucidating various electronic properties. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For the title compound, the nitrogen and oxygen atoms of the oxazole ring, along with the sulfur atom of the thiophene ring, are expected to be regions of high electron density. Conversely, the carbon atom attached to the bromine is a potential electrophilic site.

Table 1: Predicted Geometrical Parameters for this compound using DFT
ParameterPredicted Value
C=N bond length (oxazole)~1.30 Å
C-O bond length (oxazole)~1.37 Å
C-S bond length (thiophene)~1.72 Å
C-Br bond length~1.95 Å
Thiophene-Oxazole dihedral angle~10-20°

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity and Stability

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. mdpi.com The energy and spatial distribution of these orbitals provide critical information about the kinetic stability and reactivity of a molecule. mdpi.com

For this compound, the HOMO is expected to be delocalized over the electron-rich thiophene and oxazole rings, indicating that these are the primary sites for electrophilic attack. The LUMO, on the other hand, is likely to have significant contributions from the bromoethyl side chain, particularly the C-Br antibonding orbital, suggesting this as a site for nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity. A small energy gap implies that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a large energy gap suggests high kinetic stability. mdpi.com Computational studies on similar thiophene-oxazole systems can provide an estimate for this energy gap, which is crucial for predicting the compound's behavior in chemical reactions.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters
ParameterDescriptionPredicted Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5 to -5.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.5 to -0.5
ΔE (LUMO-HOMO)Energy Gap4.0 to 5.0
Ionization Potential (I)-EHOMO5.5 to 6.5
Electron Affinity (A)-ELUMO0.5 to 1.5

Spectroscopic Property Simulations and Correlations (e.g., UV-Vis, NMR)

Computational chemistry provides powerful tools for simulating and interpreting spectroscopic data. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting electronic absorption spectra (UV-Vis). By calculating the energies of electronic transitions, TD-DFT can predict the absorption maxima (λmax). For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π-π* transitions within the conjugated thiophene-oxazole system.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net These calculations provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data to confirm the molecular structure. nih.gov The predicted chemical shifts for the protons and carbons in the thiophene and oxazole rings, as well as the bromoethyl chain, would be invaluable for structural elucidation.

Table 3: Predicted Spectroscopic Data for this compound
SpectroscopyParameterPredicted Value
UV-Vis (TD-DFT)λmax~280-320 nm
¹H NMRThiophene Protonsδ 7.0-7.5 ppm
¹H NMROxazole Protonδ 7.5-8.0 ppm
¹H NMR-CH₂-Brδ 3.6-4.0 ppm
¹³C NMRThiophene Carbonsδ 120-140 ppm
¹³C NMROxazole Carbonsδ 140-160 ppm

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and intermediates that may be difficult or impossible to observe experimentally. For this compound, a key reaction of interest would be the nucleophilic substitution at the bromoethyl side chain.

By mapping the potential energy surface of the reaction, computational methods can determine the activation energies and reaction enthalpies for different possible pathways (e.g., SN1 vs. SN2). This provides a detailed understanding of the reaction kinetics and thermodynamics, helping to predict the most favorable reaction conditions and the expected products. For instance, calculations could model the reaction with a nucleophile like an amine to form a new C-N bond, a common transformation for bromoethyl compounds.

Structure-Reactivity Relationship Prediction

By systematically modifying the structure of this compound in silico and calculating the resulting changes in electronic properties and reactivity descriptors, it is possible to establish quantitative structure-reactivity relationships (QSRRs). For example, one could introduce various substituents on the thiophene ring and compute the effect on the HOMO-LUMO gap, the charge distribution, and the activation energy for a model reaction.

This approach allows for the rational design of new derivatives with enhanced or suppressed reactivity for specific applications. For instance, if the goal is to increase the rate of nucleophilic substitution, substituents that withdraw electron density from the bromoethyl group could be explored computationally. These predictive models can significantly accelerate the discovery and optimization of new functional molecules, saving considerable time and resources in experimental synthesis and testing.

Advanced Characterization and Structural Analysis Methodologies

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and stereochemistry.

For 2-(2-Bromoethyl)-5-(thiophen-2-yl)oxazole , a single-crystal X-ray diffraction analysis would provide key structural parameters. If suitable crystals could be grown, the analysis would reveal:

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles, confirming the geometry of the oxazole (B20620) and thiophene (B33073) rings and the bromoethyl side chain.

Molecular Conformation: The dihedral angles between the oxazole and thiophene rings, revealing the degree of planarity or twist in the molecule.

Intermolecular Interactions: Details of how the molecules pack in the crystal lattice, identifying any hydrogen bonds, halogen bonds (involving the bromine atom), or π-π stacking interactions that stabilize the solid-state structure.

Currently, there are no published crystallographic reports or entries in structural databases (such as the Cambridge Structural Database) for this specific compound.

High-Resolution Mass Spectrometry for Molecular Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns upon ionization.

An HRMS analysis of This compound would be expected to:

Confirm Molecular Formula: The exact mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺) would be measured. The theoretical exact mass for C₉H₈BrNOS is 272.9537 g/mol . An experimental value within a few parts per million (ppm) of this theoretical mass would confirm the elemental formula. The distinctive isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two peaks of nearly equal intensity separated by two mass units (e.g., [M]⁺ and [M+2]⁺), providing a clear signature for the presence of a single bromine atom.

Elucidate Fragmentation Pathways: The mass spectrum would show fragment ions resulting from the breakdown of the parent molecule. Likely fragmentation patterns would include the loss of the bromoethyl group, cleavage of the oxazole ring, or fragmentation of the thiophene moiety. Analyzing these fragments helps to confirm the connectivity of the molecular structure.

Detailed HRMS fragmentation data for this compound have not been reported in the scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

NMR spectroscopy is the most powerful technique for determining the structure of a molecule in solution. A combination of 1D (¹H, ¹³C) and 2D experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

For This compound , a full NMR analysis would include:

¹H NMR: This spectrum would show the chemical shifts, integration (proton count), and multiplicity (splitting patterns) for each unique proton in the molecule. The aromatic protons on the thiophene and oxazole rings would appear in the downfield region, while the two methylene (B1212753) groups (-CH₂CH₂Br) of the bromoethyl chain would appear as distinct triplets in the upfield region.

¹³C NMR: This spectrum would reveal the number of unique carbon environments. The chemical shifts would differentiate between the sp²-hybridized carbons of the aromatic rings and the sp³-hybridized carbons of the ethyl side chain.

Despite the utility of this technique, specific, experimentally determined ¹H and ¹³C NMR chemical shift data and 2D NMR correlations for this compound are not available in published works.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.

Infrared (IR) Spectroscopy: An IR spectrum of This compound would display characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected peaks would include C-H stretching from the aromatic rings and the alkyl chain, C=C and C=N stretching vibrations characteristic of the oxazole and thiophene rings, and a C-Br stretching frequency in the lower wavenumber region. The unique pattern of absorptions serves as a molecular fingerprint.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum would show absorption maxima (λ_max) related to the π-π* electronic transitions within the conjugated system formed by the thiophene and oxazole rings. The position and intensity of these bands provide insight into the extent of conjugation in the molecule.

No specific IR or UV-Vis spectral data for This compound has been published.

Emerging Applications and Future Research Directions in Organic Synthesis and Materials Science

Role as Precursors for Complex Organic Architectures and Natural Product Synthesis

The 2-(2-bromoethyl)-5-(thiophen-2-yl)oxazole scaffold serves as a versatile precursor for constructing intricate molecular architectures. Substituted oxazoles are recognized as crucial building blocks for a variety of molecules, including natural products, agrochemicals, and pharmaceuticals. cbccollege.in The utility of this specific compound lies in the strategic placement of the 2-bromoethyl group. This alkyl halide provides a reactive site for nucleophilic substitution and cross-coupling reactions, allowing for the facile introduction of diverse functional groups and the extension of the carbon skeleton.

While direct applications in completed natural product syntheses are still an emerging area of research, the potential is significant. The synthesis of oxazole-containing natural products is a well-established field, and versatile precursors are highly sought after. pitt.edu The thiophene-oxazole core can be incorporated into a larger molecular framework, after which the bromoethyl side chain can be elaborated to complete the synthesis of a target molecule. This approach enables the late-stage functionalization of complex intermediates, a key strategy in modern synthetic chemistry. For instance, the bromoethyl moiety can be converted to azides, amines, or other functionalities necessary for constructing the densely functionalized structures often found in natural products. nih.gov

Development of Novel Fluorescent Materials and Chemosensors Utilizing Oxazole-Thiophene Systems

The conjugated system formed by the linked thiophene (B33073) and oxazole (B20620) rings imparts significant photophysical properties, making this scaffold an excellent candidate for developing fluorescent materials. researchgate.netresearchgate.net Thiophene-based materials are a major focus of research for emissive applications due to their unique electronic and optical characteristics. rsc.org A general approach for synthesizing 2-thiophenyl-substituted oxazoles has been developed that yields products with high fluorescence quantum yields. acs.orgnih.gov

A particularly fruitful application has been the design of fluorescent chemosensors. By modifying the core 5-(thiophen-2-yl)oxazole structure, researchers have created highly selective and sensitive sensors for various metal ions. globethesis.com These sensors often operate on a "turn-on" or "off-on-off" fluorescence mechanism, where the presence of a specific analyte causes a measurable change in fluorescence intensity. For example, Schiff base derivatives of 5-(thiophen-2-yl)oxazole-4-carbohydrazide have been synthesized to act as chemosensors for detecting gallium (Ga³⁺), indium (In³⁺), and ferric (Fe³⁺) ions. researchgate.netglobethesis.comrsc.org These sensors demonstrate low detection limits and high selectivity, even in the presence of other competing metal ions. rsc.org

The table below summarizes the performance of several chemosensors derived from the 5-(thiophen-2-yl)oxazole scaffold.

Sensor NameTarget Ion(s)Detection LimitFluorescence Response
L1 Ga³⁺6.23 × 10⁻⁸ MTurn-on rsc.org
L2 Ga³⁺1.15 × 10⁻⁸ MTurn-on rsc.org
TOQ In³⁺ / Fe³⁺1.75 × 10⁻¹⁰ M (In³⁺) / 8.45 × 10⁻⁹ M (Fe³⁺)Turn-on (In³⁺), Quenched by Fe³⁺ researchgate.netglobethesis.com
TOP In³⁺ / Cr³⁺6.21 × 10⁻¹⁰ M (In³⁺) / 9.82 × 10⁻⁹ M (Cr³⁺)Off-on (In³⁺), Quenched by Cr³⁺ researchgate.netglobethesis.com
TON Ga³⁺Not SpecifiedFluorescence Enhancement globethesis.com

Exploration in Optoelectronic Applications

The inherent photophysical properties of thiophene derivatives make them prime candidates for optoelectronic applications. researchgate.netresearchgate.net Thiophene-based conjugated materials are among the most extensively studied for use in technologies such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.org The combination of the electron-rich thiophene ring and the electron-deficient oxazole ring creates a donor-acceptor type structure, which is a common design strategy for tuning the electronic and optical properties of organic materials.

The this compound molecule can be considered a fundamental unit for building larger, conjugated systems for these applications. The bromoethyl group allows for polymerization or for grafting the molecule onto other materials through established synthetic methods. By tailoring the molecular structure, it is possible to control the emission color and efficiency, making these materials highly adaptable for use in next-generation flexible displays and lighting. rsc.org

Design and Synthesis of Advanced Heterocyclic Scaffolds for Diverse Chemical Research

The development of novel heterocyclic scaffolds is a cornerstone of medicinal chemistry and materials science. researchgate.net this compound is an ideal starting point for creating more complex and diverse heterocyclic systems. The thiophene and oxazole rings constitute a "privileged scaffold," a molecular framework that is known to be a component in a wide range of biologically active compounds. researchgate.netnih.gov

The reactive bromoethyl handle can be used to initiate cyclization reactions, leading to the formation of fused or spirocyclic ring systems. For example, reaction with a suitable dinucleophile could yield novel polycyclic scaffolds. Furthermore, the core structure itself can be modified. A general two-step method involving the ring expansion of aziridines provides a reliable route to various thiophenyl-substituted oxazoles. acs.orgnih.gov This adaptability allows chemists to generate libraries of related compounds for screening in drug discovery programs or for developing materials with specific properties. The synthesis of Schiff base derivatives for chemosensing is a clear example of how this basic scaffold can be elaborated into more advanced, functional molecular systems. globethesis.com

Integration into Multicomponent Reaction Sequences for Enhanced Chemical Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are powerful tools for rapidly generating molecular complexity and diversity. windows.netsemanticscholar.org These reactions are highly valued for their efficiency and atom economy. semanticscholar.org The structure of this compound makes it a promising candidate for inclusion in MCR sequences.

The bromoethyl group can act as an electrophilic component in an MCR. For instance, it could be displaced by a nucleophile generated in situ during the reaction, leading to the incorporation of the entire thiophene-oxazole fragment into a larger, more complex molecule in a single synthetic operation. While specific MCRs involving this exact compound are a future research direction, the utility of MCRs in synthesizing other thiophene derivatives is well-documented. researchgate.net Integrating building blocks like this compound into MCR-based synthetic strategies would provide an efficient pathway to novel chemical libraries for high-throughput screening in drug discovery and materials science. rug.nl

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